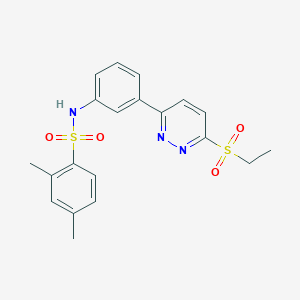
5-Fluoro-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methoxy-4-methylbenzenesulfonamide, also known as 5-FMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a sulfonamide derivative that contains a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring.
Mecanismo De Acción
The exact mechanism of action of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins in the body. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria by disrupting their cell membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines. It has also been found to have analgesic properties by inhibiting the activity of certain pain receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of viral infections. It has been found to have antiviral properties in preliminary studies, and further research in this area may lead to the development of new antiviral drugs. Another potential direction is to investigate its potential as a diagnostic tool for cancer. It has been found to selectively bind to certain cancer cells, which may make it useful in imaging studies. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity concerns.
Métodos De Síntesis
The synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide can be achieved through a multistep process starting with the reaction of 4-methylbenzenesulfonyl chloride with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with potassium fluoride and sulfur tetrafluoride to introduce the fluorine atom. The final product is obtained by reacting the fluorinated intermediate with ammonia in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methoxy-4-methylbenzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has also been investigated for its potential use as an antifungal agent.
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXJBKSGTFMVOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2400568.png)


![3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2400572.png)
![(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate](/img/no-structure.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2400577.png)
![1-Spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2400578.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one](/img/structure/B2400579.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2400586.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2400590.png)